molecular formula C10H14N4O3 B12648509 m-(3-Hydrazino-3-oxopropoxy)benzohydrazide CAS No. 40835-49-2

m-(3-Hydrazino-3-oxopropoxy)benzohydrazide

Katalognummer: B12648509
CAS-Nummer: 40835-49-2
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: BQCNQKVFYWCAKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-(3-Hydrazino-3-oxopropoxy)benzohydrazide is a chemical compound with the molecular formula C10H14N4O3. It is known for its unique structure, which includes both hydrazino and oxopropoxy functional groups attached to a benzohydrazide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of m-(3-Hydrazino-3-oxopropoxy)benzohydrazide typically involves the reaction of 3-(3-Hydrazinyl-3-oxopropoxy)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

m-(3-Hydrazino-3-oxopropoxy)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

m-(3-Hydrazino-3-oxopropoxy)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of m-(3-Hydrazino-3-oxopropoxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Hydrazinyl-3-oxopropoxy)benzoic acid hydrazide
  • Benzoic acid, 3-(3-hydrazinyl-3-oxopropoxy)-, hydrazide

Uniqueness

Its structure allows for diverse interactions with biological targets, making it a valuable compound in research and development .

Eigenschaften

CAS-Nummer

40835-49-2

Molekularformel

C10H14N4O3

Molekulargewicht

238.24 g/mol

IUPAC-Name

3-(3-hydrazinyl-3-oxopropoxy)benzohydrazide

InChI

InChI=1S/C10H14N4O3/c11-13-9(15)4-5-17-8-3-1-2-7(6-8)10(16)14-12/h1-3,6H,4-5,11-12H2,(H,13,15)(H,14,16)

InChI-Schlüssel

BQCNQKVFYWCAKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)OCCC(=O)NN)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.